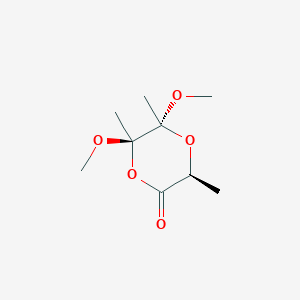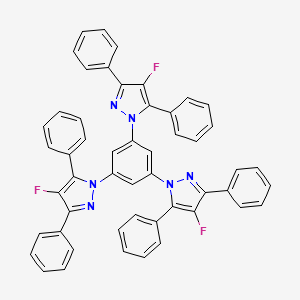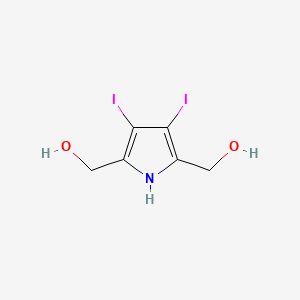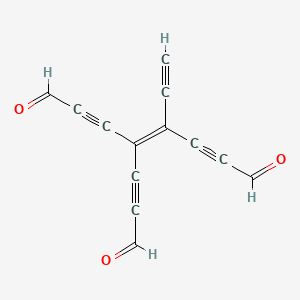
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a phenylcarbamoyl group attached to the L-leucyl-L-phenylalanine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine typically involves the coupling of L-leucyl-L-phenylalanine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids and other reagents in a stepwise manner, allowing for the large-scale production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce amines.
科学的研究の応用
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.
Biology: The compound can be used to study protein-protein interactions and enzyme-substrate relationships.
Industry: The compound can be used in the development of novel materials and as a reagent in various chemical processes.
作用機序
The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.
類似化合物との比較
N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can be compared with other similar compounds, such as:
N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine: Similar structure but with an alanine residue instead of leucine.
N-(Phenylcarbamoyl)-L-valyl-L-phenylalanine: Contains a valine residue instead of leucine.
N-(Phenylcarbamoyl)-L-isoleucyl-L-phenylalanine: Contains an isoleucine residue instead of leucine.
These compounds share similar chemical properties but may differ in their biological activity and applications. The presence of different amino acid residues can influence the compound’s interaction with molecular targets and its overall stability.
特性
CAS番号 |
827613-25-2 |
|---|---|
分子式 |
C22H27N3O4 |
分子量 |
397.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H27N3O4/c1-15(2)13-18(25-22(29)23-17-11-7-4-8-12-17)20(26)24-19(21(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,24,26)(H,27,28)(H2,23,25,29)/t18-,19-/m0/s1 |
InChIキー |
IMKAGSVDMGWNTG-OALUTQOASA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)


![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)
![2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole](/img/structure/B14205248.png)



